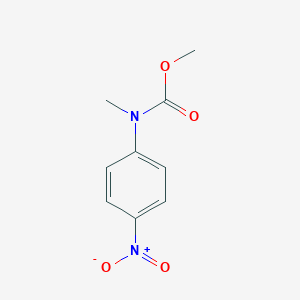

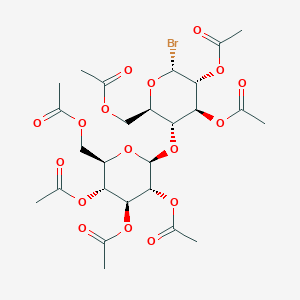

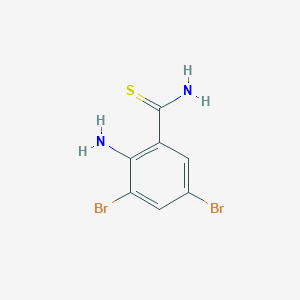

![molecular formula C9H14O5 B079293 (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol CAS No. 14278-75-2](/img/structure/B79293.png)

(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose monomers. Cyclodextrin has been widely used in scientific research due to its unique structure and properties.

Mécanisme D'action

The mechanism of action of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is based on its ability to form inclusion complexes with guest molecules. Cyclodextrin molecules have a hydrophobic cavity and a hydrophilic exterior. The hydrophobic cavity can accommodate guest molecules that have hydrophobic moieties, while the hydrophilic exterior can interact with water molecules. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.

Effets Biochimiques Et Physiologiques

Cyclodextrin has been shown to have a variety of biochemical and physiological effects. Cyclodextrin can bind to cholesterol and bile acids and remove them from the body. Cyclodextrin can also bind to toxins and drugs and prevent their absorption in the body. Cyclodextrin can also modulate the activity of enzymes and receptors by forming inclusion complexes with them.

Avantages Et Limitations Des Expériences En Laboratoire

Cyclodextrin has several advantages for lab experiments. Cyclodextrin can improve the solubility, stability, and bioavailability of guest molecules, which can facilitate their study in vitro and in vivo. Cyclodextrin can also be used as a chiral selector in chromatography, which can separate enantiomers of guest molecules. However, (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol has some limitations for lab experiments. Cyclodextrin can form inclusion complexes with a variety of guest molecules, but not all guest molecules can form inclusion complexes with (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol. Cyclodextrin can also interfere with some assays and measurements, which can affect the accuracy and reliability of the results.

Orientations Futures

There are several future directions for (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol research. One direction is to explore the potential of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol as a drug delivery system. Cyclodextrin can form inclusion complexes with a variety of drugs, which can improve their pharmacokinetic and pharmacodynamic properties. Another direction is to investigate the interaction of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol with biological membranes. Cyclodextrin can insert into membranes and affect their structure and function. Understanding the mechanism of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol-membrane interaction can provide insights into the design of membrane-active molecules. A third direction is to develop new methods for synthesizing (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol and its derivatives. The synthesis of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol and its derivatives can be challenging and expensive. Developing new methods can improve the efficiency and sustainability of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol production.

Méthodes De Synthèse

Cyclodextrin can be synthesized from starch by the action of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol glucosyltransferase (CGTase). CGTase cleaves the α-1,4 glycosidic bonds of starch and forms (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol molecules with a hydrophobic cavity and a hydrophilic exterior. The size of the (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol molecule depends on the number of glucose units in the starting starch molecule. The most commonly used (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ols are α-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (6 glucose units), β-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (7 glucose units), and γ-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (8 glucose units).

Applications De Recherche Scientifique

Cyclodextrin has been widely used in scientific research due to its unique structure and properties. Cyclodextrin can form inclusion complexes with a variety of guest molecules, including drugs, dyes, and proteins. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules. Cyclodextrin can also be used as a chiral selector in chromatography and as a stabilizer in emulsions and foams.

Propriétés

Numéro CAS |

14278-75-2 |

|---|---|

Nom du produit |

(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |

Formule moléculaire |

C9H14O5 |

Poids moléculaire |

202.2 g/mol |

Nom IUPAC |

(1R,2S,6S,7S,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |

InChI |

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7+,8-/m1/s1 |

Clé InChI |

VEESJHGZLRXGHP-IMFYSGRJSA-N |

SMILES isomérique |

CC1(O[C@H]2[C@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C |

SMILES |

CC1(OC2C(C3COC(C2O1)O3)O)C |

SMILES canonique |

CC1(OC2C(C3COC(C2O1)O3)O)C |

Synonymes |

1,6-Anhydro-2-O,3-O-(1-methylethylidene)-β-D-talopyranose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

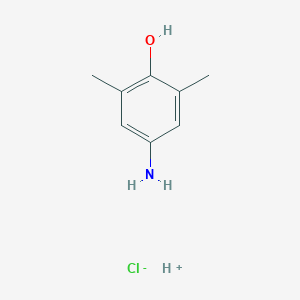

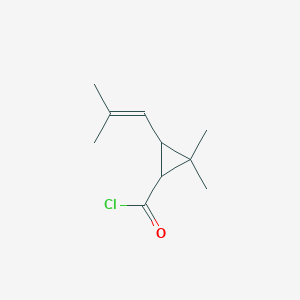

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)